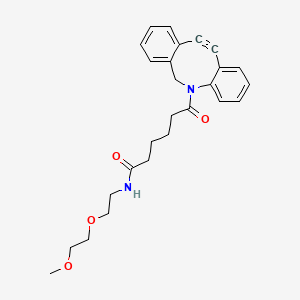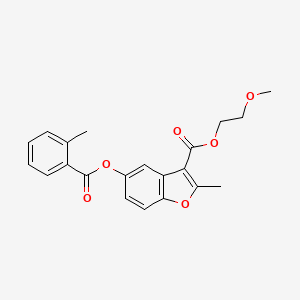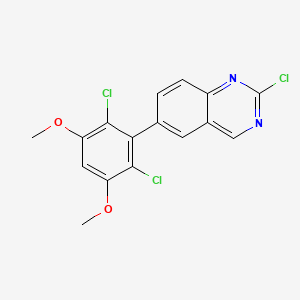
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol, also known as DFMP, is a chiral alcohol that has gained attention in recent years due to its potential applications in medicinal chemistry. DFMP is a key intermediate in the synthesis of a range of biologically active compounds, including nonsteroidal anti-inflammatory drugs and antiviral agents. In
Mecanismo De Acción
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol is believed to exert its biological effects through the inhibition of acetylcholinesterase activity. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for cognitive function. Inhibition of acetylcholinesterase activity leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase activity, (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may make it a promising therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block for the synthesis of biologically active compounds. However, (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol can be difficult to synthesize, and its high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol. One area of interest is the development of new synthetic methods for (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol that are more efficient and cost-effective. Another area of interest is the investigation of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further studies are needed to explore the potential applications of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol in the synthesis of new biologically active compounds.
Métodos De Síntesis
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol can be synthesized through various methods, including asymmetric reduction of 2,4-difluoroacetophenone using chiral reagents or enzymes. One of the most commonly used methods is the reduction of 2,4-difluoroacetophenone with sodium borohydride in the presence of a chiral ligand such as (R,R)-tartaric acid. The resulting (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol can be obtained in high enantiomeric excess.
Aplicaciones Científicas De Investigación
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been used as a chiral building block in the synthesis of a range of biologically active compounds, including nonsteroidal anti-inflammatory drugs, antiviral agents, and anticancer agents. (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propiedades
IUPAC Name |
(2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7,13H,4,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZVTHNSJIFHPI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)


![3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2659315.png)
![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659316.png)



![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)


![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2659325.png)